![molecular formula C11H13BrN2O4 B15273782 5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid CAS No. 1260667-43-3](/img/structure/B15273782.png)
5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid is a chemical compound with the molecular formula C11H13BrN2O4 It is a derivative of isonicotinic acid, where a bromine atom is substituted at the 5-position and a tert-butoxycarbonyl (Boc) protected amino group is attached at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid typically involves multiple steps. One common method includes the bromination of 2-aminonicotinic acid followed by protection of the amino group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) or acetonitrile. The Boc protection is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura couplings .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while coupling reactions can produce various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of fine chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc group provides protection during synthetic processes, which can be removed to reveal the active amine group that can interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-[(tert-butoxycarbonyl)amino]benzoic acid
- N-(tert-Butoxycarbonyl)-2-bromoaniline
- tert-Butyl bromoacetate
Uniqueness
5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and a Boc-protected amino group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
Número CAS |
1260667-43-3 |
|---|---|
Fórmula molecular |
C11H13BrN2O4 |
Peso molecular |
317.14 g/mol |
Nombre IUPAC |
5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(17)14-8-4-6(9(15)16)7(12)5-13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17) |
Clave InChI |
QLMXDJJNFIQLTO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


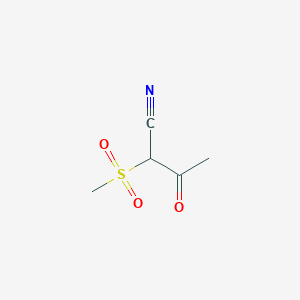
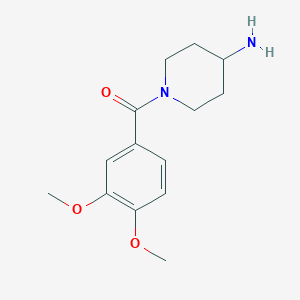

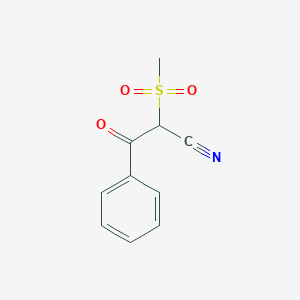
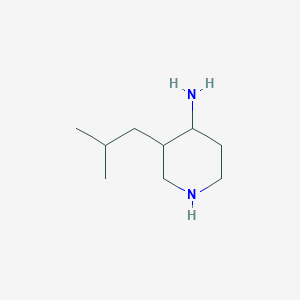
![(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B15273731.png)
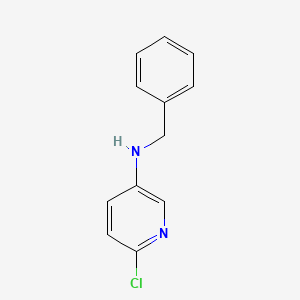
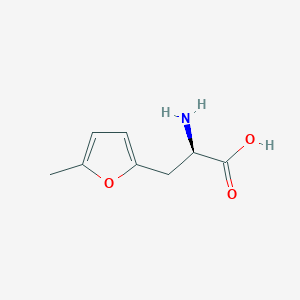
![1-[(2-Methylpentan-3-yl)amino]propan-2-ol](/img/structure/B15273762.png)
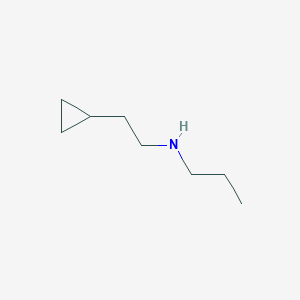
![6-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15273774.png)

![2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B15273795.png)
![Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid](/img/structure/B15273798.png)
